Higher Affinity for Phosphoglucose Isomerase
In a study of a ribozyme complex with glucose-6-phosphate isomerase activity from baker's yeast, the Michaelis-Menten constant (Km) for G6P was determined to be 0.14 ± 0.02 mM, which is significantly lower than the Km for its isomer, fructose-6-phosphate (F6P), at 0.20 ± 0.03 mM [1]. This indicates that the isomerase has a higher affinity for G6P as a substrate for the forward reaction in glycolysis.
| Evidence Dimension | Enzyme Affinity (Km) |
|---|---|
| Target Compound Data | 0.14 ± 0.02 mM |
| Comparator Or Baseline | Fructose-6-Phosphate: 0.20 ± 0.03 mM |
| Quantified Difference | G6P Km is 0.06 mM lower, representing ~1.4-fold higher affinity |
| Conditions | Assay using ribozyme complex from Saccharomyces cerevisiae; pH and temperature not specified in abstract. |
Why This Matters
Higher substrate affinity ensures more efficient and predictable reaction kinetics in in vitro assays modeling the forward direction of glycolysis, reducing required substrate concentrations and minimizing experimental variability.
- [1] Solovjeva, O. N. (2023). A New Complex of the Ribozyme with Glucose-6-Phosphate Isomerase Activity and the Enzyme Hexokinase in Baker's Yeast Saccharomyces cerevisiae. Biochemistry (Moscow), 88(5), 1014-1019. View Source
